![molecular formula C14H14F3NO3 B1525447 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid CAS No. 1311316-32-1](/img/structure/B1525447.png)
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Overview
Description
“1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1311316-32-1 . It has a molecular weight of 301.27 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid . The InChI code is 1S/C14H14F3NO3/c1-18-11(19)7-6-10(13(20)21)12(18)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H,20,21) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 301.27 . The InChI code is 1S/C14H14F3NO3/c1-18-11(19)7-6-10(13(20)21)12(18)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H,20,21) .Scientific Research Applications
Benzylic Position Reactions
The compound can be involved in reactions at the benzylic position . This includes free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . It’s a research chemical that can be used to test the efficacy and safety of new drugs .
Synthesis of Antibiotic Nitroxoline Derivatives
The compound can be used as a reactant for the synthesis of antibiotic nitroxoline derivatives . These derivatives have been found to inhibit cathepsin B, an enzyme that plays a role in several diseases .
Sphingosine-1-Phosphate Receptor Agonists
It can also be used in the synthesis of sphingosine-1-phosphate receptor agonists . These agonists are involved in a variety of biological processes, including immune response and cell growth .
RhoA Inhibitors for Cardiovascular Disease Therapy
The compound can be used to synthesize RhoA inhibitors . RhoA is a small GTPase that regulates a wide range of cellular functions. Inhibitors of RhoA have potential applications in the treatment of cardiovascular diseases .
Alkyl Piperidine and Piperazine Hydroxamic Acids as HDAC Inhibitors
The compound can be used in the synthesis of alkyl piperidine and piperazine hydroxamic acids . These compounds are histone deacetylase (HDAC) inhibitors, which have potential applications in cancer therapy .
CHK1 Inhibitors
It can be used in the synthesis of CHK1 inhibitors . CHK1 is a protein kinase that plays a key role in DNA damage response. Inhibitors of CHK1 are being investigated for their potential use in cancer therapy .
IKK2 Inhibitors for Rheumatoid Arthritis Treatment
The compound can be used to synthesize IKK2 inhibitors . IKK2 is a kinase involved in the activation of NF-kappaB, a protein complex that controls DNA transcription. Inhibitors of IKK2 are being investigated for their potential use in the treatment of rheumatoid arthritis .
Safety And Hazards
properties
IUPAC Name |
1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-18-11(19)7-6-10(13(20)21)12(18)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNJBIWQDUYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145515 | |
Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid | |
CAS RN |
1311316-32-1 | |
Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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